3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione
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Overview
Description
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione typically involves the reaction of Meldrum’s acid with carbon disulfide. This one-pot process is carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as amines, to form zwitterionic intermediates.
Substitution Reactions: It can undergo substitution reactions with different nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
N,N-Dimethylformamide: A solvent used in nucleophilic addition reactions.
Potassium Carbonate: A base that facilitates the formation of zwitterionic intermediates.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione involves nucleophilic addition and substitution reactions. The bis(methylsulfanyl) groups and the phenyloxane ring play crucial roles in stabilizing intermediates and facilitating the formation of final products . The molecular targets and pathways involved in its reactions are primarily related to its ability to form zwitterionic intermediates and undergo nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione is unique due to its phenyloxane ring, which distinguishes it from other similar compounds
Properties
CAS No. |
850163-42-7 |
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Molecular Formula |
C14H14O3S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C14H14O3S2/c1-18-14(19-2)12-10(15)8-11(17-13(12)16)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
KNCQQLOGPWHHRA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1C(=O)CC(OC1=O)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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